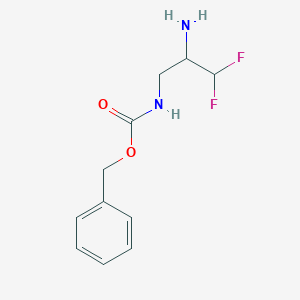
6-Fluorchinolin-3-sulfonylchlorid
Übersicht
Beschreibung
6-Fluoroquinoline-3-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S . It has a molecular weight of 245.66 .
Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoline-3-sulfonyl chloride consists of a quinoline core with a fluorine atom at the 6th position and a sulfonyl chloride group at the 3rd position .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Fluoroquinoline-3-sulfonyl chloride are not fully detailed in the available resources. It is known that it has a molecular weight of 245.66 .Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Chinolinen
6-Fluorchinolin-3-sulfonylchlorid: ist ein Schlüsselelement in der Synthese von fluorierten Chinolinen, die Verbindungen mit einer breiten Palette biologischer Aktivitäten sind. Die Einarbeitung von Fluoratomen in Chinoline erhöht ihre biologische Wirksamkeit und wird bei der Entwicklung synthetischer Antimalariamittel eingesetzt .
Antibakterielle Mittel
Die Chinolinstruktur ist grundlegend bei der Suche nach neuen antibakteriellen Mitteln. Fluorierte Chinoline zeigen insbesondere ein breites Spektrum an antibakterieller Aktivität, was This compound zu einem wertvollen Zwischenprodukt bei der Entwicklung dieser Mittel macht .
Enzyminhibition
Viele synthetische Chinoline wirken als Enzyminhibitoren und haben sich bei der Behandlung von Krankheiten wie rheumatoider Arthritis und Psoriasis als vielversprechend erwiesen. Die Sulfonylchloridgruppe in This compound kann verwendet werden, um sulfonylbasierte Seitenketten einzuführen, die für die Enzyminhibition entscheidend sind .
Antineoplastische Medikamente
Die Verbindung findet Anwendung bei der Synthese von antineoplastischen Medikamenten, die in der Krebstherapie eingesetzt werden. Brequinar®, ein antineoplastisches Medikament, und seine Analoga haben sich in der Transplantationsmedizin als wirksam erwiesen, was auf das Chinolingerüst zurückzuführen ist, das von Verbindungen wie This compound abgeleitet ist .
Organische Synthese
In der organischen Synthese kann This compound zur Herstellung von Sulfonylfluoriden verwendet werden. Diese Verbindungen haben breite Anwendungen in der organischen Synthese, chemischen Biologie, Wirkstoffforschung und Materialwissenschaft .
Entwicklung von Flüssigkristallen
Fluorierte Chinoline werden auch als Komponenten für Flüssigkristalle verwendet. Die einzigartigen Eigenschaften dieser Verbindungen, die von Zwischenprodukten wie This compound abgeleitet sind, sind für die Produktion und Entwicklung der Flüssigkristalltechnologie unerlässlich .
Landwirtschaftliche Anwendungen
Einige fluorierte Chinoline finden Verwendung in der Landwirtschaft und dienen als Bestandteile verschiedener agrochemischer Formulierungen. Die durch This compound ermöglichten Strukturmodifikationen tragen zur Entwicklung dieser landwirtschaftlichen Verbindungen bei .
Produktion von Cyaninfarbstoffen
Das Chinolinringsystem wird bei der Herstellung von Cyaninfarbstoffen verwendet, die in der kommerziellen Produktion von Bedeutung sind. This compound kann an der Synthese dieser Farbstoffe beteiligt sein, die in einer Vielzahl von Anwendungen eingesetzt werden, darunter als fluoreszierende Marker in der biomedizinischen Forschung .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 6-Fluoroquinoline-3-sulfonyl chloride are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
6-Fluoroquinoline-3-sulfonyl chloride, like other fluoroquinolones, inhibits DNA synthesis by binding to the enzyme-DNA complex . This binding stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, forming a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork .
Biochemical Pathways
The action of 6-Fluoroquinoline-3-sulfonyl chloride affects the DNA synthesis pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the relaxation of positively supercoiled DNA, processes that are necessary for DNA replication and transcription .
Pharmacokinetics
Fluoroquinolones in general are known for their good oral bioavailability, wide distribution in body tissues, and elimination primarily through renal excretion .
Result of Action
The result of 6-Fluoroquinoline-3-sulfonyl chloride’s action is the inhibition of bacterial DNA synthesis, leading to the death of bacterial cells . This makes it effective against a broad spectrum of gram-negative and gram-positive bacteria .
Action Environment
The action, efficacy, and stability of 6-Fluoroquinoline-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption. The presence of divalent cations can interfere with the absorption of fluoroquinolones in the gastrointestinal tract .
Biochemische Analyse
Biochemical Properties
6-Fluoroquinoline-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. The compound acts as an inhibitor, binding to these enzymes and preventing them from performing their functions. This interaction is primarily due to the sulfonyl chloride group, which forms covalent bonds with nucleophilic residues in the active sites of the enzymes .
Cellular Effects
The effects of 6-Fluoroquinoline-3-sulfonyl chloride on cells are profound. It influences cell function by disrupting DNA replication and transcription, leading to cell cycle arrest and apoptosis. The compound affects cell signaling pathways, particularly those involved in stress responses and apoptosis. It also alters gene expression by inhibiting the activity of transcription factors and other regulatory proteins. Additionally, 6-Fluoroquinoline-3-sulfonyl chloride impacts cellular metabolism by interfering with the synthesis of nucleotides and other essential biomolecules .
Molecular Mechanism
The molecular mechanism of 6-Fluoroquinoline-3-sulfonyl chloride involves its interaction with DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound inhibits their activity, leading to the accumulation of DNA breaks and the disruption of DNA replication. This inhibition is achieved through the formation of covalent bonds between the sulfonyl chloride group and nucleophilic residues in the enzyme’s active site. Additionally, 6-Fluoroquinoline-3-sulfonyl chloride can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoroquinoline-3-sulfonyl chloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture and light. Long-term exposure to 6-Fluoroquinoline-3-sulfonyl chloride can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound can cause long-term effects on cell viability and function .
Dosage Effects in Animal Models
The effects of 6-Fluoroquinoline-3-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can inhibit the activity of DNA gyrase and topoisomerase IV without causing significant toxicity. At higher doses, 6-Fluoroquinoline-3-sulfonyl chloride can cause severe toxicity, including liver and kidney damage, as well as hematological abnormalities. Threshold effects have been observed, with toxic effects becoming apparent at doses above a certain threshold .
Metabolic Pathways
6-Fluoroquinoline-3-sulfonyl chloride is involved in several metabolic pathways, particularly those related to nucleotide synthesis and DNA repair. The compound interacts with enzymes involved in these pathways, including DNA gyrase and topoisomerase IV. By inhibiting these enzymes, 6-Fluoroquinoline-3-sulfonyl chloride disrupts the normal flow of metabolites and affects the overall metabolic flux. This disruption can lead to the accumulation of intermediate metabolites and the depletion of essential nucleotides .
Transport and Distribution
Within cells and tissues, 6-Fluoroquinoline-3-sulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of 6-Fluoroquinoline-3-sulfonyl chloride within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 6-Fluoroquinoline-3-sulfonyl chloride is primarily in the nucleus, where it exerts its effects on DNA replication and transcription. The compound can also localize to other cellular compartments, including the cytoplasm and mitochondria, where it may affect other cellular processes. The localization of 6-Fluoroquinoline-3-sulfonyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
6-fluoroquinoline-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-6-3-7(11)1-2-9(6)12-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZSIRDERXPIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







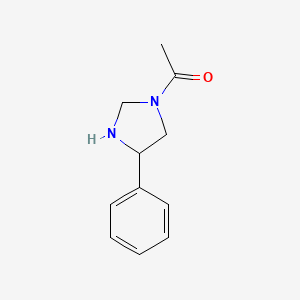
![4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde](/img/structure/B1446901.png)
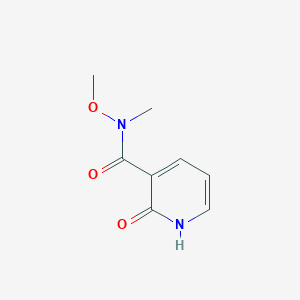
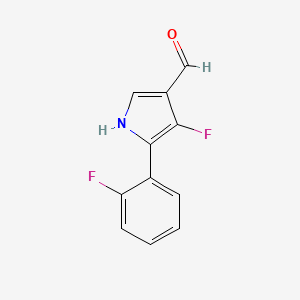
![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)
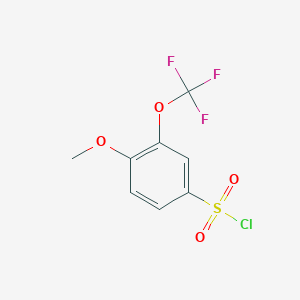
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446908.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446909.png)
